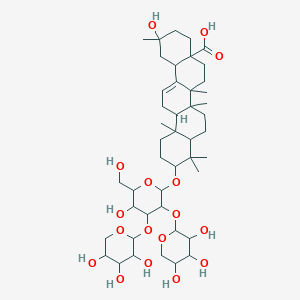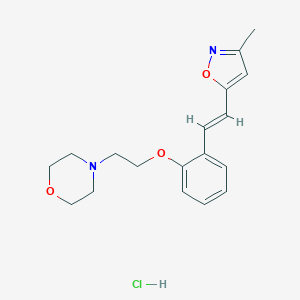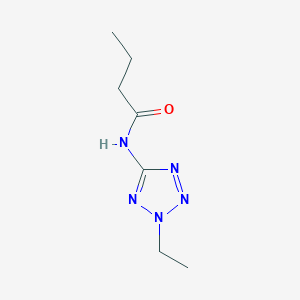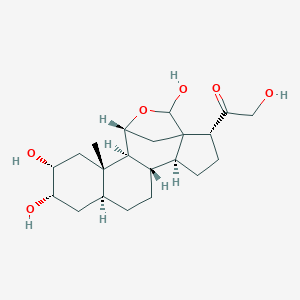![molecular formula C17H12ClN5OS B237888 3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)
3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzamide derivative that contains a triazole ring and a thiadiazole ring. The compound has been synthesized and studied for its potential use in scientific research, particularly in the field of drug discovery.
Mécanisme D'action
The mechanism of action of 3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may act by reducing inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. The compound has been shown to exhibit antitumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in lab experiments include its potential use as an antitumor and anti-inflammatory agent. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research and development of 3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide. One potential direction is to investigate the compound's potential use as a treatment for Alzheimer's disease. Another potential direction is to study the compound's mechanism of action in more detail to better understand its potential use in drug discovery. Additionally, future research could focus on developing new synthesis methods for the compound to improve its solubility and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been described in various scientific publications. One of the most commonly used methods involves the reaction of 4-amino-3-chlorobenzoic acid with 2-amino-5-chloro-1,3,4-thiadiazole in the presence of phosphorous oxychloride. The resulting product is then reacted with 4-(2H-1,2,3-triazol-2-yl)aniline to yield the final product.
Applications De Recherche Scientifique
3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been studied for its potential use in drug discovery. The compound has been shown to exhibit antitumor activity in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory agent. Additionally, the compound has been investigated for its potential use in the treatment of Alzheimer's disease.
Propriétés
Formule moléculaire |
C17H12ClN5OS |
|---|---|
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
3-chloro-4-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H12ClN5OS/c1-10-2-3-12(8-14(10)18)15(24)20-13-6-4-11(5-7-13)16-22-23-9-19-21-17(23)25-16/h2-9H,1H3,(H,20,24) |
Clé InChI |
KXBVJMGVTVHOFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)

![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)

![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)